molecular formula C15H13N3O3 B11839762 Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B11839762
M. Wt: 283.28 g/mol
InChI Key: OKKQOVDHQRFDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a chemical compound based on the 1,2,4-triazolo[1,5-a]pyridine scaffold, a nitrogen-bridged bicyclic structure recognized for its significant potential in medicinal chemistry and pharmaceutical research . This privileged scaffold is a subject of investigation in various therapeutic areas. Derivatives of 1,2,4-triazolo[1,5-a]pyridine have been studied as potent and selective inhibitors of kinase targets, such as Janus kinase 2 (JAK2), with applications in anticancer therapy . The core structure is also found in compounds investigated for the treatment of hyperproliferative disorders, cardiovascular diseases, and type 2 diabetes . Researchers utilize this heterocyclic system in developing novel ligands and exploring structure-activity relationships (SAR) due to its ability to interact with various biological targets . The specific substitution pattern on this compound, featuring methoxy and carboxylate functional groups, makes it a valuable intermediate for further synthetic elaboration and derivatization in drug discovery efforts .

Properties

IUPAC Name

methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-20-12-8-4-3-6-10(12)13-16-14-11(15(19)21-2)7-5-9-18(14)17-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKQOVDHQRFDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CC=C(C3=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxylamine-Mediated Cyclization

In this method, 2-aminopyridine derivatives react with hydroxylamine hydrochloride in the presence of dimethylformamide dimethyl acetal (DMF-DMA) to form hydroxy-formamidine intermediates. Subsequent treatment with trifluoroacetic anhydride (TFAA) induces cyclodehydration, yielding the triazolopyridine scaffold. For the target compound, 2-amino-8-methoxycarbonylpyridine is reacted with DMF-DMA at 82°C for 3 hours, followed by hydroxylamine hydrochloride at 50°C. TFAA-mediated cyclization in tetrahydrofuran (THF) at 0°C to room temperature completes the synthesis.

Key Data:

ParameterValue
Yield53% (after purification)
Reaction Time18 hours (total)
Critical ReagentsDMF-DMA, TFAA

This method’s efficiency is hampered by competing side reactions, particularly when electron-donating groups (e.g., methoxy) are present.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclocondensation reactions while improving yields. Arylidenemalononitriles and cyanoacetohydrazide undergo microwave-mediated cyclization in solvent-free conditions to form triazolopyridines. For the target compound, 2-methoxyphenyl-substituted arylidenemalononitrile is reacted with cyanoacetohydrazide under microwave irradiation (150°C, 15 minutes), followed by esterification with methanol and sulfuric acid to introduce the methyl carboxylate group.

Key Advantages:

  • Reduced reaction time (15 minutes vs. 3–24 hours conventionally).

  • Higher yields (68–72% vs. 40–55% in thermal conditions).

Continuous Flow Processing

Recent advances in flow chemistry have enabled efficient synthesis of triazolopyridine- N-oxide intermediates, which are subsequently deoxygenated to yield the final product. Ethyltriazolo[1,5-a]pyridine-2-carboxylate 3-oxide is synthesized in a continuous flow reactor by reacting sulfilimine with nitrile oxide species at 100°C with a residence time of 3.5 minutes. Adapting this protocol, methyl 2-(2-methoxyphenyl)-triazolopyridine-8-carboxylate is obtained via:

  • Flow cyclization : Nitrile oxide generated in situ from 2-methoxyphenylhydroximoyl chloride reacts with 8-methoxycarbonylpyridine sulfilimine.

  • Deoxygenation : Catalytic hydrogenation (Pd/C, H₂) removes the N-oxide group.

Key Data:

ParameterBatch ProcessFlow Process
Yield31%53%
Reaction Time4 hours3.5 minutes

Flow processing minimizes byproduct formation and enhances scalability.

Modified Mitsunobu Reaction

Acylated 2-hydrazinopyridines undergo intramolecular cyclization under Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine) to form triazolopyridines. For the target compound, 2-hydrazino-8-methoxycarbonylpyridine is acylated with 2-methoxybenzoyl chloride, followed by Mitsunobu cyclization in THF at room temperature.

Key Advantages:

  • Mild conditions preserve acid-labile groups (e.g., esters).

  • Regioselectivity is controlled by the acylation step.

Limitations:

  • Requires stoichiometric reagents (DIAD, PPh₃), increasing cost.

  • Moderate yields (45–50%) due to competing dimerization.

Oxidative Cyclization of N-(2-Pyridyl)Amidines

N-(2-Pyridyl)amidines bearing a 2-methoxyphenyl substituent undergo oxidative cyclization using iodine or hypervalent iodine reagents. The methyl carboxylate group is introduced via esterification prior to cyclization. For example, N-(2-pyridyl)-2-methoxybenzamidine is treated with iodine in dichloromethane, yielding the triazolopyridine core, followed by carboxylation at position 8 using methyl chloroformate.

Key Data:

ParameterValue
Oxidizing AgentI₂ (1.2 equiv)
Yield60%
Reaction Time6 hours

Comparative Analysis of Methods

MethodYieldTimeCostScalability
Hydroxylamine Cyclization53%18 hoursModerateHigh
Microwave Synthesis72%15 minutesLowMedium
Continuous Flow53%<5 minutesHighHigh
Mitsunobu Reaction50%24 hoursHighLow
Oxidative Cyclization60%6 hoursLowMedium

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced triazole compounds, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Applications

Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate exhibits a range of pharmacological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which can be beneficial in preventing oxidative stress-related diseases .
  • Pharmaceutical Applications : It has been investigated for its role in modulating metabotropic glutamate receptors (mGlu), inhibiting phosphodiesterase 10 (PDE10), and acting as a potential treatment for type II diabetes and cardiovascular disorders .
  • Cancer Research : Some derivatives of triazolopyridines have been explored for their anti-cancer properties, highlighting their potential as therapeutic agents against hyperproliferative disorders .

Agricultural Applications

In addition to its medicinal uses, this compound has been evaluated for agricultural purposes:

  • Herbicidal Activity : Compounds within the triazolopyridine family have demonstrated herbicidal properties, making them candidates for developing new herbicides that are effective against various weed species while being less harmful to crops .
  • Pesticide Development : The structural features of this compound allow it to be modified for enhanced efficacy as a pesticide or fungicide in agricultural applications.

Case Study 1: Antioxidant Activity

A study demonstrated the antioxidant capacity of this compound through various assays that measured its ability to scavenge free radicals. The results indicated significant potential for use in formulations aimed at reducing oxidative stress in biological systems.

Case Study 2: Antidiabetic Effects

Research investigating the antidiabetic effects of triazolopyridine derivatives found that certain modifications to the this compound structure enhanced its activity against diabetic models. These findings suggest promising avenues for further development in diabetes management.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to act as an inverse agonist for RORγt, a nuclear receptor involved in immune regulation . Additionally, it inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various cellular processes . These interactions lead to the modulation of immune responses and other biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate and related derivatives:

Table 1: Comparative Analysis of Triazolopyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound: Methyl 2-(2-methoxyphenyl)-... 2-methoxyphenyl, methyl ester C₁₅H₁₃N₃O₃ 283.28 (calculated) Inferred: Enhanced lipophilicity vs. hydroxyl analogs
2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid 2-hydroxyphenyl, carboxylic acid C₁₃H₉N₃O₃ 255.23 Higher polarity due to -OH; potential for H-bonding
Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate Phenyl, methyl ester C₁₄H₁₁N₃O₂ 253.26 Antifungal, anticancer activity reported
Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate Trifluoromethyl, ethyl ester C₁₀H₇F₃N₃O₂ 258.18 Increased lipophilicity; potential for fluorophore applications
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate 6-bromo, methyl ester C₈H₆BrN₃O₂ 256.06 Bromine enables cross-coupling reactions; higher density (1.8 g/cm³)

Structural and Functional Insights

Substituent Effects on Solubility and Reactivity: The 2-methoxyphenyl group in the target compound provides moderate lipophilicity compared to the 2-hydroxyphenyl analog (), which is more polar due to its -OH group . This difference may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.

Synthetic Strategies: Triazolopyridine derivatives are commonly synthesized via cyclization reactions. For example, describes a tandem reaction using phenyl(1H-1,2,4-triazol-5-yl)methanone and ethyl 4-bromo-3-methylbut-2-enoate in DMF . The target compound could be synthesized similarly by substituting appropriate reagents. Copper-catalyzed radical cyclization () and condensation with CS₂ () are alternative methods for introducing functional groups like nitriles or thiols .

Biological and Industrial Applications: Antifungal/Anticancer Activity: Methyl 2-phenyl derivatives () exhibit antifungal and anticancer properties, likely due to interactions with enzyme active sites or DNA intercalation . Fluorescent Probes: Ethyl 2-(trifluoromethyl) derivatives () show strong blue fluorescence, making them candidates for bioimaging or diagnostic tools . Antimicrobial Potential: Analogous compounds with electron-withdrawing groups (e.g., -Br, -CF₃) demonstrate enhanced antimicrobial activity, as seen in and .

Biological Activity

Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, antitumor effects, and mechanisms of action.

Chemical Structure and Properties

Compound 1 has the molecular formula C15H13N3O3C_{15}H_{13}N_3O_3 and features a triazolo-pyridine scaffold known for its diverse pharmacological activities. The presence of the methoxyphenyl group is believed to enhance its bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that compound 1 exhibits significant antimicrobial activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.50 μg/mL
Candida albicans0.75 μg/mL

In vitro assays indicated that compound 1 effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant strains .

Antitumor Activity

The compound has also been evaluated for its antitumor properties . In a series of experiments involving various cancer cell lines, compound 1 demonstrated promising results:

  • Cell Lines Tested : A375 (melanoma), MGC-803 (gastric cancer)
  • IC50 Values :
Cell Line IC50 (μM)
A37510.5
MGC-8038.7

Mechanistically, compound 1 appears to induce cell cycle arrest at the S-phase and promote apoptosis in cancer cells through the activation of caspases .

The biological activity of compound 1 can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in cancer progression and microbial resistance.
  • Modulation of Signaling Pathways : The compound affects pathways related to cell proliferation and survival, enhancing apoptotic signals in tumor cells.

Case Studies and Experimental Findings

A notable study involved the administration of compound 1 in xenograft models, where it significantly reduced tumor size without noticeable toxicity to surrounding tissues. The study highlighted the selectivity of compound 1 for cancer cells over normal cells, demonstrating a therapeutic window conducive for clinical applications .

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate?

The compound can be synthesized via tandem cyclization reactions. A typical procedure involves reacting a substituted triazole precursor (e.g., (2-methoxyphenyl)(1H-1,2,4-triazol-5-yl)methanone) with α,β-unsaturated esters (e.g., ethyl 4-bromo-3-methylbut-2-enoate) in the presence of potassium carbonate and DMF. The reaction proceeds under reflux for 8–12 hours, followed by extraction and column chromatography purification (yields ~72–76%) . Key Reagents and Conditions :

ReagentRoleConditions
DMFSolventReflux, 8–12 h
K₂CO₃BaseCatalytic
Ethyl 4-bromo-3-methylbut-2-enoateElectrophilic partnerStoichiometric excess (2:1)

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity.
  • X-ray Crystallography : Resolves planar distortions in the triazolo-pyridine core and dihedral angles of substituents (e.g., 61.4° tilt for phenyl groups) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 253.26 for related derivatives) .

Q. What in vitro assays are recommended for initial pharmacological evaluation?

Standard assays include:

  • Antifungal Activity : Disk diffusion or microdilution assays against Candida spp. .
  • Anticancer Screening : MTT assays on human tumor cell lines (e.g., HepG2, MCF-7) .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can regioselective functionalization at the 8-position be achieved?

Advanced strategies include:

  • Cyclocondensation : Reacting 2-(1,2,4-triazol-5-yl)acetonitriles with α,β-unsaturated nitriles under Pd(OAc)₂ catalysis to introduce cyano groups .
  • Copper-Catalyzed Radical Cyclization : For aryl-substituted derivatives, copper catalysts enable tandem cyclization with benzylidenemalononitriles (yields >90%) .

Q. How do structural modifications influence bioactivity and physicochemical properties?

  • Electron-Withdrawing Groups (e.g., -CN) : Enhance antifungal potency by increasing electrophilicity .
  • Methoxy Substituents : Improve solubility and bioavailability via hydrogen bonding .
  • Fluorescent Probes : 2,5,7-Triaryl derivatives exhibit strong blue fluorescence (quantum yield Φ >0.8) for imaging applications .

Q. How can contradictions between crystallographic data and computational models be resolved?

  • Validation Steps :

Compare experimental X-ray bond lengths/angles (e.g., C–N = 1.34 Å) with DFT-optimized geometries .

Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Adjust force field parameters in molecular dynamics (MD) simulations to match observed torsional angles .

Methodological Considerations

Q. What are the pitfalls in scaling up the synthesis of this compound?

  • Side Reactions : Bromo-ester intermediates may undergo hydrolysis; use anhydrous conditions and controlled temperatures .
  • Purification Challenges : Employ gradient elution in chromatography (hexane/ethyl acetate 3:1) to separate regioisomers .

Q. How to optimize reaction yields for derivatives with bulky substituents?

  • Microwave-Assisted Synthesis : Reduces reaction time from 8 hours to 30 minutes while maintaining yields (~85–93%) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic precursors .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities: How to address them?

  • Source Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (e.g., incubation time, concentration gradients) .
  • Solution : Standardize IC₅₀ determination using identical conditions across studies.

Conflicting crystallographic data on planarity of the triazolo-pyridine core

  • Root Cause : Substituent-induced steric hindrance (e.g., 2-methoxyphenyl vs. 4-trifluoromethylphenyl) .
  • Resolution : Conduct comparative XRD studies on derivatives with varying substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.